molecular formula C32H56N4O8 B592931 Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-) CAS No. 1803-67-4

Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-)

Cat. No. B592931
CAS RN: 1803-67-4
M. Wt: 624.82
InChI Key: UCQPBOFHICXBCU-HQJTZPOCSA-N
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Description

Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-) (hereafter referred to as cyclo-DVL) is an essential amino acid-derived cyclic dipeptide that has been studied for its potential therapeutic benefits. The cyclic structure of cyclo-DVL makes it a unique and promising compound due to its increased stability, solubility, and bioavailability compared to linear peptides. In recent years, cyclo-DVL has been studied for its potential applications in drug delivery, cancer therapy, and wound healing.

Scientific Research Applications

Conformational Analysis

Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-) and similar cyclic dipeptides with aliphatic side chains have been studied for their solution conformation. Tanihara et al. (1983) investigated the conformation of similar cyclic dipeptides in solution using circular dichroism (CD) and proton nuclear magnetic resonance (1H NMR) spectroscopy. They found that these compounds exhibit a center-symmetric conformation in certain solvents due to stabilization by attractive forces between aliphatic side chains (Tanihara et al., 1983).

Synthesis and Applications in Amino Acid Production

Efficient asymmetric synthesis methods have been developed for α-amino acids using similar cyclic dipeptides. Kanmera et al. (1980) demonstrated the synthesis of chiral amino acids from cyclic dipeptides through hydrogenation, yielding high chiral induction. This method has applications in preparing pure enantiomers of amino acids for pharmaceutical and chemical synthesis (Kanmera et al., 1980).

Biological Activity and Potential Applications

Cyclic depsipeptides, similar to Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-), have been isolated from natural sources like endophytic fungi and have shown potential biological activities. Huang et al. (2007) isolated new cyclic depsipeptides from a mangrove endophytic fungus, which showed weak activity against human breast cancer cells. Such compounds are of interest in the development of new therapeutic agents (Huang et al., 2007).

properties

IUPAC Name

(3R,6R,9S,12S,15S,18S)-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56N4O8/c1-15(2)13-21-31(41)43-25(19(9)10)29(39)36-24(18(7)8)28(38)34-22(14-16(3)4)32(42)44-26(20(11)12)30(40)35-23(17(5)6)27(37)33-21/h15-26H,13-14H2,1-12H3,(H,33,37)(H,34,38)(H,35,40)(H,36,39)/t21-,22+,23-,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQPBOFHICXBCU-HQJTZPOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803-67-4
Record name Sporidesmolide III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPORIDESMOLIDE III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HEK8TYB6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-)
Reactant of Route 2
Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-)
Reactant of Route 3
Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-)
Reactant of Route 4
Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-)
Reactant of Route 5
Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-)
Reactant of Route 6
Cyclo(L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-L-Leu-)

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